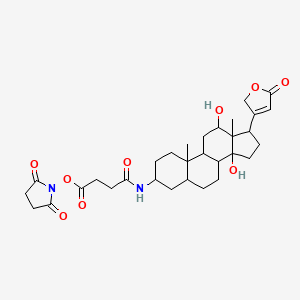

3beta-Amino-3-deoxydigitoxigenin

Description

3beta-Amino-3-deoxydigitoxigenin is a synthetic cardiac glycoside derivative derived from digitoxigenin, a naturally occurring genin (aglycone) of digitoxin. This compound features a critical structural modification: the hydroxyl (-OH) group at the 3β-position of digitoxigenin is replaced by an amino (-NH₂) group. This substitution alters its pharmacological profile, particularly its interaction with sodium-potassium ATPase (Na⁺/K⁺-ATPase), a key target for cardiotonic and toxic effects .

The synthesis of 3beta-amino-3-deoxydigitoxigenin was first reported in 1972 as part of efforts to explore structural analogs of cardiac poisons with modified potency or selectivity. Partial synthesis methods involving stereoselective amination of digitoxigenin precursors were employed to achieve this derivative .

Properties

Molecular Formula |

C31H42N2O9 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35) |

InChI Key |

AVQGRLJRQILBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |

Origin of Product |

United States |

Preparation Methods

Key Modifications:

- Catalyst Screening : Transitioning from NaBH3CN to polymer-supported borohydrides simplifies product isolation.

- Continuous Flow Systems : Microreactors improve heat and mass transfer, reducing reaction time to 2–4 hours.

- Solvent Recycling : Ethanol is recovered via distillation, lowering environmental impact.

Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Reaction Time | 12–24 hours | 2–4 hours |

| Solvent Consumption | 500 mL/g substrate | 200 mL/g substrate |

| Purity | >98% | >99.5% |

Reaction Optimization and Yield Analysis

Critical factors influencing yield and selectivity include:

Ammonia Concentration

Higher ammonia concentrations (≥5 M) favor imine formation but risk over-reduction. Optimal levels: 3–4 M.

Temperature Control

Elevated temperatures (>60°C) accelerate reaction rates but promote epimerization. Ideal range: 50–55°C.

Reducing Agent Selection

NaBH3CN outperforms alternatives like NaBH4 due to selective reduction of imines without attacking ketones.

Table 2: Impact of Reducing Agents on Yield

| Reducing Agent | Yield (%) | Epimerization (%) |

|---|---|---|

| NaBH3CN | 70 | 2 |

| NaBH4 | 45 | 15 |

| LiAlH4 | 30 | 25 |

Analytical Characterization Techniques

Post-synthesis analysis ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR)

- 1H NMR : Distinct signals for the 3β-NH2 group (δ 1.8–2.1 ppm) and absence of 3-OH resonance confirm deoxygenation.

- 13C NMR : Carbon at C-3 shifts from δ 70.5 (OH-bearing) to δ 52.3 (NH2-bearing).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]+ at m/z 415.2684 (calculated: 415.2687).

Chromatographic Purity

Applications in Pharmacological Research

The improved accessibility of 3β-amino-3-deoxydigitoxigenin has facilitated:

Chemical Reactions Analysis

Types of Reactions: 3beta-Amino-3-deoxydigitoxigenin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can be used to alter specific functional groups, such as carbonyl groups.

Substitution: The amino group at the 3beta position can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

3beta-Amino-3-deoxydigitoxigenin has shown promise in several scientific research areas:

Chemistry: It serves as a precursor for the synthesis of other complex molecules.

Biology: The compound has been studied for its effects on cellular processes and signaling pathways.

Medicine: Research has highlighted its potential as an antiviral agent, particularly against herpes simplex virus types 1 and 2 Additionally, it has shown cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 3beta-Amino-3-deoxydigitoxigenin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of herpes simplex virus by interfering with the expression of viral proteins essential for replication . Additionally, its cytotoxic effects are linked to the inhibition of Na+/K±ATPase, a crucial enzyme in cellular ion regulation .

Comparison with Similar Compounds

Structural Analogues: 3beta- vs. 3alpha-Amino Isomers

The stereochemistry of the amino group at the 3-position significantly influences biological activity. For instance:

- 3beta-Amino-3-deoxydigitoxigenin exhibits stronger cardiotoxic effects compared to its 3alpha-amino counterpart. This is attributed to the beta configuration, which mimics the natural 3β-OH orientation in digitoxigenin, enabling better binding to Na⁺/K⁺-ATPase .

- 3alpha-Amino-3-deoxydigitoxigenin shows reduced potency due to steric hindrance and suboptimal receptor interactions .

Derivatives from Other Genins

Similar 3-amino-3-deoxy modifications have been applied to other cardiac genins, yielding compounds with distinct properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.